SKF 86002 dihydrochloride

Descripción general

Descripción

El dihidrocloruro de SKF 86002 es un potente inhibidor de la proteína quinasa 38 activada por mitógeno (MAPK), activo por vía oral. Presenta actividades antiinflamatorias, antiartríticas y analgésicas. Este compuesto inhibe la producción de interleucina-1 y factor de necrosis tumoral alfa estimulada por lipopolisacárido en monocitos humanos . Adicionalmente, el dihidrocloruro de SKF 86002 inhibe el metabolismo del ácido araquidónico mediado tanto por lipooxigenasa como por ciclooxigenasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del dihidrocloruro de SKF 86002 implica la formación de una estructura de imidazol bicíclica. Los pasos clave incluyen la reacción de 4-fluorobenzaldehído con 2-aminotiazol para formar un intermedio, que luego se cicla para producir el compuesto final . Las condiciones de reacción típicamente implican el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso de ciclización .

Métodos de producción industrial

La producción industrial del dihidrocloruro de SKF 86002 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocloruro de SKF 86002 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: El dihidrocloruro de SKF 86002 puede reducirse para formar diferentes derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos fluorofenilo y piridilo.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos deshalogenados .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Mechanism of Action:

SKF 86002 has been shown to inhibit p38α MAPK, which is implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB). By targeting this pathway, SKF 86002 can modulate neuroinflammation and synaptic dysfunction.

Case Study:

A study investigated the effects of SKF 86002 on transgenic mice overexpressing human α-synuclein, a protein associated with PD. Treatment with SKF 86002 resulted in:

- Reduced neuroinflammation.

- Amelioration of synaptic degeneration.

- Promotion of p38γ redistribution to synapses, which is essential for neuronal health .

This research supports the hypothesis that inhibiting p38α can restore normal p38γ function, thereby mitigating neurodegenerative pathology.

Inflammatory Responses

Role in Inflammation:

SKF 86002 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been utilized in various studies to assess its efficacy in reducing inflammation-related damage.

Data Table: Effects on Inflammatory Markers

These findings indicate that SKF 86002 could be a promising therapeutic agent for conditions characterized by excessive inflammation.

Cancer Research

Inhibition of Tumor Growth:

Research has indicated that p38 MAPK inhibitors like SKF 86002 may have potential applications in cancer therapy by modulating tumor microenvironments and inhibiting cancer cell proliferation.

Case Study:

In vitro studies demonstrated that SKF 86002 inhibited the growth of various cancer cell lines by disrupting signaling pathways involved in cell survival and proliferation. The compound's ability to selectively target p38 MAPK allows for a more focused approach to cancer treatment without affecting other cellular pathways significantly .

Structural Biology Applications

Use as a Fluorescent Marker:

SKF 86002 also serves as a valuable tool in structural biology for identifying kinase crystals. It binds to ATP-binding sites on kinases, enhancing their fluorescence properties, which aids in crystallization studies.

Research Findings:

Mecanismo De Acción

El dihidrocloruro de SKF 86002 ejerce sus efectos inhibiendo la actividad de la MAPK p38, una enzima clave involucrada en la respuesta inflamatoria. Al bloquear la fosforilación de residuos de tirosina en proteínas de la membrana celular, el compuesto previene la activación de las vías de transducción de señales celulares . Esta inhibición conduce a una disminución en la producción de citoquinas proinflamatorias como la interleucina-1 y el factor de necrosis tumoral alfa .

Comparación Con Compuestos Similares

Compuestos similares

SB 203580: Otro inhibidor de la MAPK p38 con propiedades antiinflamatorias similares.

BIRB 796: Un potente inhibidor de la MAPK p38 con aplicaciones en enfermedades inflamatorias y autoinmunes.

Singularidad

El dihidrocloruro de SKF 86002 es único debido a su doble inhibición de las vías de lipooxigenasa y ciclooxigenasa, lo que aumenta sus efectos antiinflamatorios . Además, su biodisponibilidad oral y su capacidad para penetrar el sistema nervioso central lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas potenciales .

Actividad Biológica

SKF 86002 dihydrochloride is a synthetic compound recognized primarily as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in managing inflammatory diseases and certain types of cancer. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

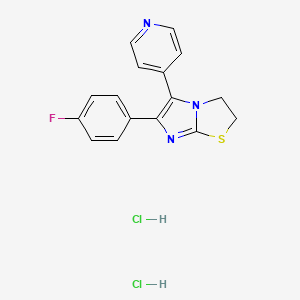

- Chemical Name : 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride

- Molecular Formula : C14H13Cl2FN4S

- Classification : p38 MAPK inhibitor

This compound inhibits the p38 MAPK pathway, which is crucial in regulating inflammatory responses and cellular stress. The inhibition of this pathway has been linked to reduced production of pro-inflammatory mediators such as cytokines and chemokines, which play significant roles in various inflammatory diseases.

Table 1: Comparison of p38 MAPK Inhibitors

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SKF 86002 | p38 MAPK inhibitor | Dual role as anti-inflammatory and potential anticancer agent |

| SB 203580 | p38 MAPK inhibitor | Selectively inhibits p38 MAPK; used in research |

| VX-702 | p38 MAPK inhibitor | Developed for inflammatory diseases; selective |

| BIRB 796 | p38 MAPK inhibitor | Orally bioavailable; used in cancer studies |

Anti-inflammatory Effects

Research indicates that SKF 86002 significantly reduces the production of inflammatory mediators. In vivo studies demonstrated that administration of SKF 86002 resulted in a substantial decrease in neutrophil recruitment and chemotaxis, which are critical processes in inflammation. For example, at a dose of 20 mg/kg, SKF 86002 inhibited leukocyte chemotaxis by up to 90% at certain distances from the source of chemokine stimulation .

Neuroprotective Effects

Recent studies have highlighted SKF 86002's potential in neurodegenerative diseases such as dementia with Lewy bodies (DLB) and Parkinson's disease (PD). In transgenic mouse models overexpressing human α-synuclein, treatment with SKF 86002 reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ to synapses and decreased α-synuclein accumulation, suggesting a protective mechanism against neurodegeneration .

Case Studies

- Inflammation Modulation : A study involving mouse models showed that SKF 86002 effectively inhibited chemokine-induced neutrophil migration. The findings indicated a direct correlation between the dosage of SKF 86002 and the degree of inhibition in leukocyte movement towards inflammatory sites .

- Neurodegenerative Disease : In another study focusing on DLB/PD models, SKF 86002 treatment led to significant improvements in behavioral deficits associated with neurodegeneration. The compound's ability to modulate p38 MAPK pathways was linked to restored neuronal function and reduced neuroinflammatory responses .

Research Findings

Numerous studies have documented the biological activity of SKF 86002:

- Inhibition of Cytokine Production : SKF 86002 has been shown to inhibit cytokine production in various cell types, which is crucial for managing chronic inflammatory conditions.

- Impact on Neuronal Health : The compound's role in promoting neuronal health through modulation of the p38 MAPK pathway has been substantiated by multiple experimental models demonstrating reduced neuroinflammation and improved synaptic integrity.

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQCNUNCYVXBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.